![molecular formula C20H22O2 B11825432 3,7-Dimethyl-2,4,6-octatrienoic acid](/img/structure/B11825432.png)
3,7-Dimethyl-2,4,6-octatrienoic acid
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Overview
Description
3,7-Dimethyl-2,4,6-octatrienoic acid is an organic compound with the molecular formula C10H14O2 It is a member of the octatrienoic acid family, characterized by the presence of three conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-2,4,6-octatrienoic acid typically involves the use of starting materials such as isoprene and acrolein. One common synthetic route includes the following steps:
Diels-Alder Reaction: Isoprene reacts with acrolein to form a cyclohexene derivative.
Oxidation: The cyclohexene derivative undergoes oxidation to form a diketone intermediate.
Dehydration: The diketone intermediate is dehydrated to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Reactions: Using catalysts to enhance the reaction rate and selectivity.
Purification: Employing techniques such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-2,4,6-octatrienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives and other substituted compounds.
Scientific Research Applications
Synthesis of 3,7-Dimethyl-2,4,6-octatrienoic Acid
The synthesis of this compound has been the subject of various studies aiming to improve yield and purity. A notable method involves the reaction of 2,4-trans-hexadienal with triethyl phosphonoacetate to produce ethyl 2,4,6-trans-octatrienoate. This compound can then be hydrolyzed to yield the desired acid. The process is designed to avoid toxic reagents and maximize production efficiency .
Biological Activities
Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress. This activity is crucial in preventing cellular damage and may have implications for aging and chronic diseases .
Anti-inflammatory Effects
Studies have demonstrated that this compound can inhibit inflammatory pathways. It has been linked to the downregulation of pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions .
Anticancer Potential
this compound has shown promise in cancer research. It has been observed to inhibit tumor growth in various models by affecting cell proliferation and inducing apoptosis in cancer cells. The compound's mechanism of action appears to involve modulation of retinoic acid receptors and other related pathways .
Therapeutic Applications
The applications of this compound span several therapeutic areas:
- Cancer Therapy
- Dermatological Treatments
- Neuroprotective Effects
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-2,4,6-octatrienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
Geranic Acid: Another member of the octatrienoic acid family with similar structural features.
Nerolic Acid: A double bond isomer of geranic acid with comparable chemical properties.
Retinoic Acid: A related compound with significant biological activities, particularly in cell differentiation and growth.
Uniqueness
3,7-Dimethyl-2,4,6-octatrienoic acid is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical reactivity and biological activities
Biological Activity
3,7-Dimethyl-2,4,6-octatrienoic acid (DMO) is a polyunsaturated fatty acid that has garnered attention for its biological activities, particularly in the context of receptor modulation and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of DMO, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure featuring multiple double bonds. Its molecular formula is C10H16O2, and it is known for its presence in several plant species, including Cymbopogon citratus (lemongrass) and Monocyclanthus vignei .
1. Receptor Modulation
DMO has been studied for its role as a selective agonist for retinoid X receptors (RXR). It has shown significant potential in modulating RXR pathways, which are crucial for various cellular processes including metabolism and cell differentiation. Research indicates that DMO can activate RXR with varying potency compared to other known agonists like bexarotene .
Table 1: RXR Activation Potency of DMO Compared to Other Compounds
Compound | EC50 (nM) | Remarks |
---|---|---|
This compound | 50 | Moderate potency as RXR agonist |
Bexarotene | 10 | High potency but associated with side effects |
9cUAB30 | 20 | Selective RXR agonist with chemopreventive properties |
2. Anticancer Activity
DMO has been implicated in anticancer research due to its ability to inhibit cell proliferation in various cancer cell lines. Studies have demonstrated that DMO can induce apoptosis in leukemia cells by activating RXR pathways .
Case Study: Anticancer Effects on KMT2A-MLLT3 Leukemia Cell Line
In a study examining the effects of DMO on KMT2A-MLLT3 leukemia cells, it was found that DMO treatment resulted in a significant reduction in cell viability (IC50 = 25 µM) over a period of 96 hours. The mechanism was linked to RXR-mediated transcriptional activation of pro-apoptotic genes .
3. Metabolic Effects
Research has also indicated that DMO may influence lipid metabolism. While some analogs of DMO have been associated with hyperlipidemia due to their interaction with RXR and liver-X receptors (LXR), DMO itself appears to have a more balanced effect on lipid biosynthesis .
Table 2: Impact of DMO on Lipid Metabolism
Parameter | Effect |
---|---|
Triglyceride Levels | No significant increase |
Cholesterol Levels | Modest decrease |
Liver Enzyme Activity | Unchanged |
The biological activity of DMO primarily revolves around its interaction with nuclear receptors such as RXR and LXR. Upon binding to these receptors, DMO induces conformational changes that facilitate the recruitment of coactivators and subsequent transcriptional activation of target genes involved in metabolism and cell growth.
Properties
Molecular Formula |
C20H22O2 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(2E,4E,6E)-8-(3,4-dihydro-2H-naphthalen-1-ylidene)-3,7-dimethylocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C20H22O2/c1-15(7-5-8-16(2)14-20(21)22)13-18-11-6-10-17-9-3-4-12-19(17)18/h3-5,7-9,12-14H,6,10-11H2,1-2H3,(H,21,22)/b8-5+,15-7+,16-14+,18-13? |
InChI Key |
PPGNMFUMZSAZCW-YCKRFSHJSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C=C(\C)/C=C1CCCC2=CC=CC=C21 |
Canonical SMILES |
CC(=CC(=O)O)C=CC=C(C)C=C1CCCC2=CC=CC=C21 |
Origin of Product |
United States |
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